
1-Methyltetraphene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyltetraphene-7,12-dione is a member of the angucycline family of compounds, known for their diverse biological activities, including anticancer and antibacterial properties . This compound is a derivative of tetrangulol, which is a naturally occurring quinone.
Métodos De Preparación
The synthesis of 1-Methyltetraphene-7,12-dione involves several key steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction assembles the biaryl intermediate from 2-iodo-3-methoxy-5-methylbenzaldehyde and 2-(1,4-dimethoxy-3-(2-methylprop-1-en-1-yl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Ring-Closing Carbonyl-Olefin Metathesis: The biaryl product undergoes an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form 1,7,12-trimethoxy-3-methyltetraphene.
Oxidation: The final step involves the oxidation of 1,7,12-trimethoxy-3-methyltetraphene to yield this compound.
Análisis De Reacciones Químicas
1-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinone form back to its hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl positions.
Aplicaciones Científicas De Investigación
1-Methyltetraphene-7,12-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyltetraphene-7,12-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its anticancer activity, where it induces oxidative stress in cancer cells .
Comparación Con Compuestos Similares
1-Methyltetraphene-7,12-dione is unique among similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Tetrangulol: A simpler angucycline with similar biological activities.
Urdamycin L: Another angucycline with a different substitution pattern.
Aquayamycin: A quinone with distinct biological properties.
These compounds share a common quinone structure but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
60451-76-5 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-10-15-17(16(11)12)19(21)14-8-3-2-7-13(14)18(15)20/h2-10H,1H3 |
Clave InChI |
BNYZXVUFMRUBIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


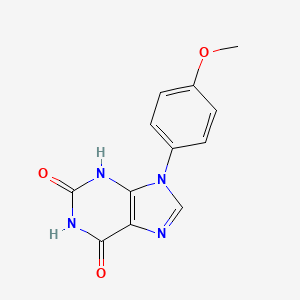
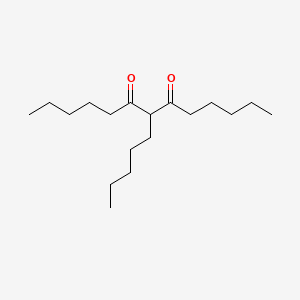
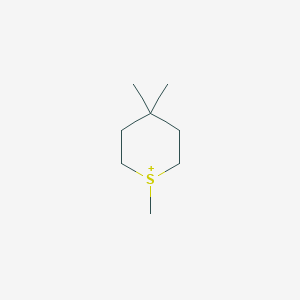
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
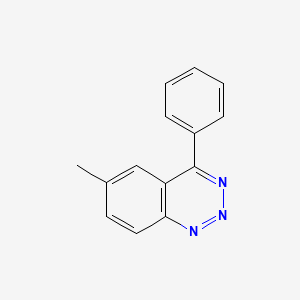
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
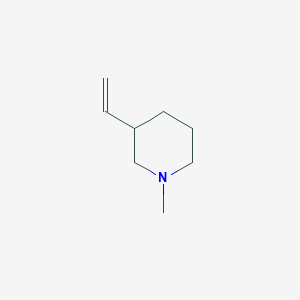
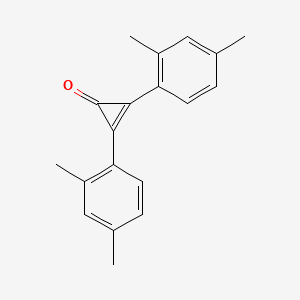
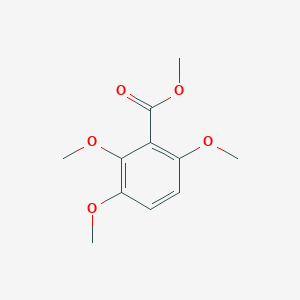
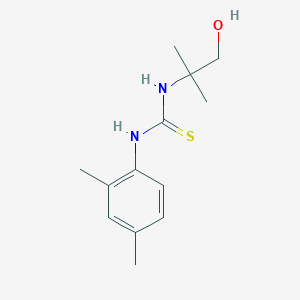
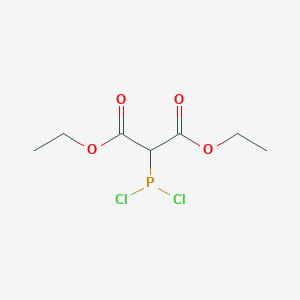
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
